

key IR absorption peaks for 1-Methylcycloheptanol alcohol group

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Compound of Interest

Compound Name: **1-Methylcycloheptanol**

Cat. No.: **B1596526**

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An In-depth Technical Guide to the Key Infrared (IR) Absorption Peaks of the Alcohol Group in **1-Methylcycloheptanol**

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is a powerful analytical technique for the identification and characterization of functional groups within a molecule. This guide provides a detailed analysis of the characteristic IR absorption peaks for the alcohol group in **1-Methylcycloheptanol**, a tertiary alcohol.

Data Presentation: IR Absorption Peaks

The key IR absorption peaks for the alcohol functional group in **1-Methylcycloheptanol** are summarized in the table below. These peaks are critical for the identification and characterization of this molecule.

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity	Peak Characteristics
Alcohol (-OH)	O-H Stretch	3200-3600	Strong	Broad
Alcohol (C-O)	C-O Stretch	~1150-1200	Strong	Sharp

Alcohols display a characteristic strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[1][2] The broadness of this peak is a result of

intermolecular hydrogen bonding.^[3] Another significant absorption for alcohols is the C-O stretching vibration, which appears in the range of 1050-1260 cm⁻¹.^{[1][4]} For tertiary alcohols like **1-Methylcycloheptanol**, this C-O stretch is typically observed between 1100 and 1200 cm⁻¹.^[4] The gas-phase IR spectrum for **1-Methylcycloheptanol** available on the NIST WebBook can be referenced for the precise peak locations.^[5]

Experimental Protocols: Obtaining the IR Spectrum

The following outlines a standard procedure for obtaining the IR spectrum of a liquid sample such as **1-Methylcycloheptanol** using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To acquire the infrared spectrum of liquid **1-Methylcycloheptanol**.

Materials:

- FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal)
- **1-Methylcycloheptanol** sample
- Pipette or dropper
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

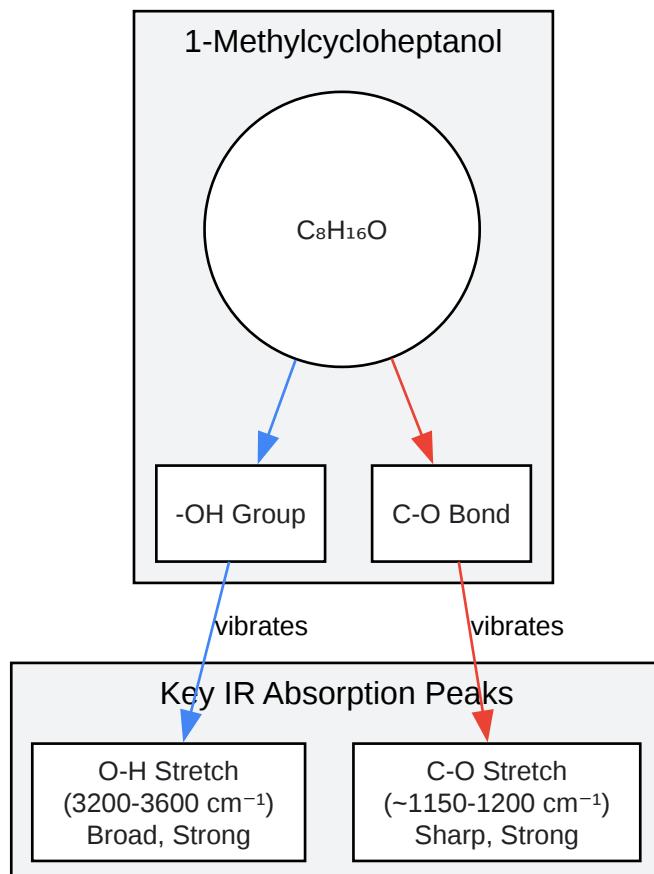
Procedure:

- **Instrument Preparation:** Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated according to the manufacturer's instructions.
- **Background Spectrum:** Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to account for any atmospheric or instrumental interferences.
- **Sample Application:** Place a small drop of **1-Methylcycloheptanol** directly onto the center of the ATR crystal.^[6] Ensure the crystal surface is completely covered by the liquid sample.

- Spectrum Acquisition: Initiate the scan to collect the sample spectrum. The instrument will pass an infrared beam through the ATR crystal, which is in contact with the sample. The detector measures the absorbed radiation.
- Data Processing: The instrument's software will process the raw data, perform a Fourier transform, and ratio the sample spectrum against the background spectrum to generate the final IR spectrum (typically plotted as transmittance or absorbance versus wavenumber).
- Cleaning: After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe moistened with a suitable solvent like isopropanol or ethanol to remove all traces of the sample.[6]

Visualization of Key Molecular Vibrations

The following diagram illustrates the relationship between the structure of **1-Methylcycloheptanol** and its key IR absorption peaks corresponding to the alcohol functional group.



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Caption: Molecular structure and corresponding IR peaks of **1-Methylcycloheptanol**.

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